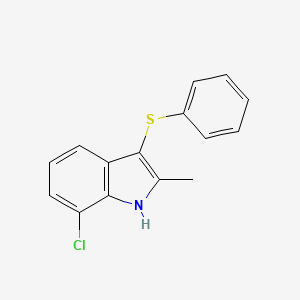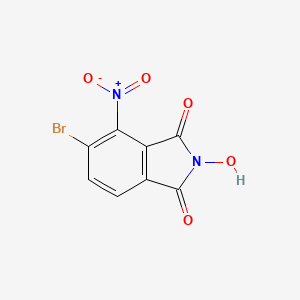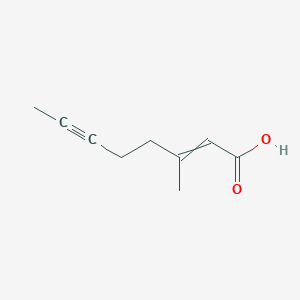![molecular formula C11H11NO2 B12600679 Methyl [2-(cyanomethyl)phenyl]acetate CAS No. 643021-02-7](/img/structure/B12600679.png)
Methyl [2-(cyanomethyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(cyanomethyl)phenyl]acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid and contains both a methyl ester and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [2-(cyanomethyl)phenyl]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(cyanomethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl [2-(cyanomethyl)phenyl]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl [2-(cyanomethyl)phenyl]acetate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ester and nitrile, enable it to participate in a range of chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylacetate: A similar compound with a phenylacetic acid ester but lacking the cyanomethyl group.
Ethyl [2-(cyanomethyl)phenyl]acetate: An analog with an ethyl ester instead of a methyl ester.
Phenylacetonitrile: Contains a nitrile group but lacks the ester functionality.
Uniqueness
Methyl [2-(cyanomethyl)phenyl]acetate is unique due to the presence of both the ester and cyanomethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with varying properties.
Propiedades
Número CAS |
643021-02-7 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-[2-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5H,6,8H2,1H3 |
Clave InChI |
NUUJTTPFSMSSOR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=CC=C1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)



![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)
![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)

![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)


